1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-20-14(13-4-2-3-7-18-13)19-21(15(20)22)9-10-5-6-11(16)12(17)8-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPBNYRFLKFFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Triazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparison of key analogs:
Key Observations :
- Halogenation: The 3,4-dichlorobenzyl group in the target compound may enhance lipophilicity and membrane penetration compared to mono-halogenated or fluorinated analogs (e.g., ).
- Pyridine vs. Other Moieties : The pyridin-2-yl group could facilitate hydrogen bonding or π-π stacking in target binding, unlike methoxy or thienyl groups in other analogs .
Crystallographic and Computational Studies
- These studies reveal planar triazole rings and non-covalent interactions critical for stability .
- Software Tools : Programs like SHELXL () and ORTEP-3 () are widely used for structural analysis of triazolones.
Biological Activity
1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure
The compound's chemical formula is with a molecular weight of 335.2 g/mol. Its structure includes a triazole ring fused with a pyridine moiety and a dichlorobenzyl group, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that triazole compounds can act against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The specific compound has not been extensively studied for its antimicrobial effects; however, its structural similarities to known active triazoles suggest potential efficacy.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The compound may exhibit similar antifungal activity due to its structural characteristics. Studies have demonstrated that certain triazole derivatives possess potent activity against fungi such as Candida albicans and Aspergillus fumigatus .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors targeting key metabolic pathways in bacteria and fungi.
- Cell Membrane Disruption : By interfering with membrane integrity in pathogens, these compounds can lead to cell death.
- DNA Interaction : Some triazole derivatives can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.
Case Studies
While direct case studies specifically on this compound are scarce, research on related triazole derivatives provides insights into their potential applications:
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures displayed MIC values significantly lower than conventional antibiotics .
- Antifungal Studies : Research on triazole derivatives demonstrated effective inhibition of fungal growth in vitro, suggesting that the compound may possess comparable antifungal activity .
- Anticancer Activity : Investigations into the anticancer properties of triazoles revealed that certain derivatives could induce apoptosis in cancer cells through various signaling pathways .
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one, and how do reaction conditions influence yield?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of pyridin-2-yl hydrazine with a substituted carbonyl precursor to form the triazole ring.
- Step 2 : Alkylation with 3,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dichlorobenzyl group.
- Step 3 : Methylation at the N4 position using methyl iodide or dimethyl sulfate.
Key considerations : - Solvent polarity (DMF vs. acetonitrile) affects reaction rates and byproduct formation.
- Temperature control (60–80°C) optimizes alkylation efficiency while minimizing decomposition.
- Catalytic additives like CuCl (0.5–1 mol%) may enhance regioselectivity in triazole formation .
Q. How can researchers validate the structural integrity of this compound using crystallographic methods?
X-ray crystallography is the gold standard:
- Data collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Structure solution : Employ SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.
- Validation : Check for R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and stereochemical accuracy via PLATON .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this triazolone derivative?
- Enzyme inhibition : Test against kinases (e.g., PI3K/AKT) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., bladder carcinoma T24 cells) with IC₅₀ determination.
- ABC transporter interaction : Use calcein-AM efflux assays to evaluate P-glycoprotein modulation .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?
- Problem : Discrepancies in C–N bond lengths within the triazole ring (theoretical vs. observed).
- Resolution :
- Re-examine data collection parameters (e.g., crystal decay, absorption corrections).
- Apply Hirshfeld surface analysis to assess intermolecular interactions influencing geometry.
- Compare with high-resolution structures of analogous triazolones from the Cambridge Structural Database (CSD).
- Use ORTEP-3 for graphical validation of thermal ellipsoids and disorder modeling .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Chiral resolution : Employ diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid.
- Asymmetric catalysis : Use Pd/BINAP complexes for stereocontrolled alkylation.
- Chromatography : Chiral HPLC (Chiralpak IA column, hexane:isopropanol = 85:15) for enantiomer separation.
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental and simulated spectra .
Q. How do electronic effects of the 3,4-dichlorobenzyl group influence the compound’s reactivity in nucleophilic substitutions?
- Mechanistic insight :
- The electron-withdrawing Cl groups increase electrophilicity at the benzyl carbon, enhancing SN2 reactivity.
- Steric hindrance from the dichloro-substituents may slow reactions in bulky solvents (e.g., toluene).
- Experimental validation :
Q. What computational methods predict the compound’s metabolic stability and potential toxicity?
- ADMET prediction : Use Schrödinger’s QikProp for logP, CYP450 inhibition, and hERG liability.
- Metabolite identification : Simulate Phase I/II metabolism with BioTransformer 3.0.
- Toxicity profiling : Apply ProTox-II to predict organ-specific toxicity (e.g., hepatotoxicity) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies (e.g., varying IC₅₀ values)?
- Potential causes :
- Cell line heterogeneity (e.g., T24 vs. RT4 bladder cancer cells).
- Assay conditions (serum concentration, incubation time).
- Resolution :
Q. Why do different synthetic routes yield varying ratios of tautomeric forms?
- Key factors :
- Solvent polarity (aprotic solvents favor keto tautomer).
- Temperature (elevated temps stabilize enol form).
- Characterization : Use ¹³C NMR (C=O vs. C–OH signals) and IR spectroscopy (νC=O ~1700 cm⁻¹) .
Methodological Best Practices
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
